molecular formula C14H15Br B14279950 1-(4-Bromobutyl)naphthalene CAS No. 128113-40-6

1-(4-Bromobutyl)naphthalene

Cat. No.: B14279950
CAS No.: 128113-40-6
M. Wt: 263.17 g/mol
InChI Key: NBVAPHKPYCQSTH-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromobutyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)naphthalene can be synthesized through the bromination of 1-bromonaphthalene followed by a nucleophilic substitution reaction. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other bases in solvents like dimethyl sulfoxide or acetone.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted naphthalene derivatives.
  • Oxidation reactions produce naphthalene carboxylic acids or ketones.
  • Reduction reactions result in reduced naphthalene derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)naphthalene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

    1-Bromonaphthalene: A precursor in the synthesis of 1-(4-Bromobutyl)naphthalene.

    4-Bromobutylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

    1-(4-Chlorobutyl)naphthalene: Similar compound with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both naphthalene and bromobutyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

128113-40-6

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

IUPAC Name

1-(4-bromobutyl)naphthalene

InChI

InChI=1S/C14H15Br/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11H2

InChI Key

NBVAPHKPYCQSTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCBr

Origin of Product

United States

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